Phenyltrimethylammonium chloride

Catalog No.
S565823
CAS No.
138-24-9
M.F
C9H14N.Cl
C9H14ClN
M. Wt
171.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyltrimethylammonium chloride

Traditional aliphatic surfactants for DNA-surfactant optoelectronic complexes lead to high resistivity, limiting OLED performance. Phenyltrimethylammonium chloride (PTMAC) solves this with its directly N-bound phenyl ring, optimizing charge delocalization and pi-pi stacking. • Enables stable amplified spontaneous emission in DNA-based OLEDs and lasers. • High thermal stability (mp 235-245 °C) supports robust phase-transfer catalysis. • Neutral chloride counterion permits safe methylation of base-sensitive substrates. Standard purity ≥98%; global shipping available.

CAS Number

138-24-9

Product Name

Phenyltrimethylammonium chloride

IUPAC Name

trimethyl(phenyl)azanium chloride

Molecular Formula

C9H14N.Cl
C9H14ClN

Molecular Weight

171.67 g/mol

InChI

InChI=1S/C9H14N.ClH/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1

InChI Key

MQAYPFVXSPHGJM-UHFFFAOYSA-M

Synonyms

hydroxide of phenyltrimethylammonium, iodide of phenyltrimethylammonium, phenyltrimethylammonium, phenyltrimethylammonium acetate, phenyltrimethylammonium benzenesulfonate, phenyltrimethylammonium bromide, phenyltrimethylammonium chloride, phenyltrimethylammonium tosylate, phenyltrimethylammonium tribromide, phenyltrimethylammonium, tri(methyl-3(2)H)-labeled cpd, trimethyl-d9-anilinium hydroxide, trimethylanilinium, trimethylanilinium iodide, trimethylphenylammonium hydroxide, trimethylphenylammonium iodide, X-TractElute

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1.[Cl-]

The exact mass of the compound Phenyltrimethylammonium chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g, 100 g

Phenyltrimethylammonium chloride (PTMAC) is a quaternary ammonium salt widely procured as a phase-transfer catalyst (PTC), a selective methylating agent, and a structural modifier in advanced materials. Characterized by a directly nitrogen-bound phenyl ring, it offers a distinct steric and electronic profile compared to benzyl or purely aliphatic analogs. With a high melting point of 235–245 °C and excellent aqueous solubility, PTMAC provides robust thermal stability for high-temperature alkaline depolymerizations and stable phase-transfer operations. Its neutral chloride counterion ensures compatibility with base-sensitive substrates, distinguishing it from strongly basic hydroxide forms, making it a highly reliable precursor and catalyst in both pharmaceutical synthesis and industrial formulation .

Research Fit

Clean methylation without benzyl side-products
Avoids benzylation contamination in phase-transfer catalysis
High-conductivity ionic liquid electrolyte
Supports AlCl₃-based systems with reported lower activation energy
MAZ zeolite structure-directing agent
Patented template for crystals >5 μm
Membrane transport probe
Aromatic moiety enhances thiamine carrier binding

Substituting PTMAC with common analogs like benzyltrimethylammonium chloride (BTMAC) or tetramethylammonium chloride (TMAC) often leads to suboptimal process outcomes. The direct N-phenyl linkage in PTMAC creates a unique charge delocalization and steric environment that alters phase-partitioning behavior and pi-pi stacking interactions, which are critical in organoclay formulations and specific PTC reactions. Furthermore, attempting to use phenyltrimethylammonium hydroxide (PTMAH) for methylation introduces strong basicity, risking unwanted Hofmann eliminations or base-catalyzed degradation in sensitive substrates. In optoelectronic applications, replacing PTMAC with long-chain aliphatic surfactants like cetyltrimethylammonium chloride (CTMA) results in excessively high electrical resistivity, compromising the performance of biopolymer complexes[1].

Substitution Risk

Electronic mismatch Direct phenyl attachment alters conductivity activation energy compared to benzyl analog
Binding affinity shift Phenyltrimethylammonium shows higher inhibitory potency at thiamine transporter than tetramethylammonium
Side-product divergence Benzyl quats generate benzylated byproducts; PTMAC avoids this pathway entirely

Electrical Resistivity Optimization in DNA-Biopolymer Complexes vs. Aliphatic Surfactants

In the formulation of DNA-surfactant complexes for optoelectronic devices, the choice of quaternary ammonium salt dictates the material's electrical resistivity. Standard aliphatic surfactants like cetyltrimethylammonium chloride (CTMA) introduce insulating aliphatic chains that yield high resistivity, limiting device performance. Substituting CTMA with aromatic surfactants like PTMAC significantly alters the conductivity and optical properties. PTMAC-modified DNA complexes maintain high transparency across the 400–1100 nm range while mitigating the severe resistivity penalties associated with long-chain aliphatic modifiers, thereby improving suitability for organic light-emitting devices and amplified spontaneous emission (ASE) applications[1].

Evidence DimensionElectrical resistivity and optical transparency
Target Compound DataPTMAC (aromatic structure enables lower resistivity; maintains 400-1100 nm transparency)
Comparator Or BaselineCTMA (cetyltrimethylammonium chloride; high resistivity due to insulating aliphatic chains)
Quantified DifferenceSignificant reduction in resistivity penalty for optoelectronic device implementation
ConditionsDNA-surfactant complex thin films evaluated for OLED and amplified spontaneous emission (ASE) applications

Procuring PTMAC instead of standard aliphatic surfactants is critical for manufacturing conductive DNA-based biopolymers used in advanced photonics.

Side-product elimination
Class-level inference
No benzylation detected (LC‑MS)
Supports cleaner methylation workflows
Compared with benzyltriethylammonium chloride

Leaching Inhibition in High-Salinity Organoclay Formulations vs. BTMAC

When modifying montmorillonite to create slow-release organoclay formulations for herbicides like acetochlor, the specific aromatic quaternary salt determines the adsorption capacity under high-salinity conditions. Studies comparing PTMAC and benzyltrimethylammonium chloride (BTMAC) demonstrate that the lack of a methylene spacer in PTMAC alters its interaction with the clay surface and the herbicide. At extreme NaCl concentrations (100–150 g/L), PTMAC-exchanged montmorillonite effectively inhibits the leaching of acetochlor to the top soil layer (0–5 cm), avoiding the 10-15% desorption of loosely bound fractions observed with BTMAC under increasing salinity, thus providing a highly stable slow-release matrix [1].

Evidence DimensionHerbicide leaching inhibition at extreme salinity
Target Compound DataPTMAC-exchanged montmorillonite (highly effective leaching inhibition at 100-150 g/L NaCl)
Comparator Or BaselineBTMAC (exhibits 10-15% desorption of loosely bound fractions under increasing salinity)
Quantified DifferencePrevention of loosely bound fraction desorption, retaining acetochlor in the 0-5 cm soil layer
ConditionsAcetochlor adsorption on modified montmorillonite in aqueous systems with 0-150 g/L NaCl

For agrochemical formulators, selecting PTMAC over BTMAC provides tailored release kinetics and enhanced stability in high-salinity soil environments.

Ionic conductivity rank
Direct head-to-head
Ranked highest conductivity among tested quaternary ammonium‑AlCl₃
Reported lowest activation energy (19.29 kJ/mol)
BTMAC‑AlCl₃: 24.15 kJ/mol

Thermal Stability and Neutral Methylation Profile vs. PTMAH

PTMAC serves as a highly effective methylating agent in organic synthesis. While phenyltrimethylammonium hydroxide (PTMAH) is frequently used for methylation, its strong basicity can trigger unwanted side reactions, including Hofmann elimination or the degradation of base-sensitive functional groups. PTMAC provides the same trimethylanilinium methyl-donor core but with a neutral chloride counterion. This allows for controlled methylation under specifically tuned basic conditions (e.g., using milder external bases), preventing premature depolymerization while offering a more stable, easily handled solid precursor with a high decomposition threshold (melting point 235–245 °C) .

Evidence DimensionReagent basicity and thermal stability
Target Compound DataPTMAC (Neutral salt, melting point 235-245 °C, requires external base)
Comparator Or BaselinePTMAH (Strong base, high risk of Hofmann elimination and substrate degradation)
Quantified DifferenceElimination of inherent reagent basicity, expanding substrate scope for base-sensitive molecules
ConditionsMethylation of base-sensitive APIs or high-temperature phase-transfer catalysis

Buyers synthesizing base-sensitive compounds must procure the chloride salt to decouple the methylation step from strong, potentially destructive basicity.

Transporter inhibition
Direct head-to-head
More potent than tetramethylammonium
Phenyl group enhances thiamine carrier affinity
Competitive inhibition; isolated rat hepatocytes
Melting point identity
Supporting evidence
246–248 °C (dec.)
7–9 °C higher than benzyl analog
Used for incoming QC verification
Zeolite template size
Direct head-to-head
Average crystallite >5 μm
Patent‑specific morphology for MAZ framework
Alternative templates yield different size distribution
Selective O‑methylation
Class-level inference
Clean mono‑O‑alkylation of phenolic alkaloids
Reduced toxic waste vs. dimethyl sulfate
Methanol / NaOMe system

Optoelectronic Biopolymer Manufacturing

PTMAC is the preferred aromatic surfactant for modifying DNA to create solvent-soluble DNA-surfactant complexes. Its use is critical in the development of organic light-emitting devices (OLEDs) and organic lasers, where it overcomes the high electrical resistivity limitations of traditional aliphatic surfactants like CTMA, ensuring better conductivity and stable amplified spontaneous emission [1].

Advanced Agrochemical Organoclay Formulations

In the formulation of slow-release herbicides, PTMAC is utilized to modify montmorillonite clays. It is specifically chosen for environments with high salinity, where it effectively binds active ingredients like acetochlor and prevents rapid leaching into groundwater, outperforming the stability profiles of benzyl-substituted analogs [2].

Selective Methylation of Base-Sensitive APIs

PTMAC is deployed as a stable, solid methylating agent in pharmaceutical intermediate synthesis. It is the optimal choice when the substrate cannot tolerate the strong basicity of phenyltrimethylammonium hydroxide, allowing chemists to introduce methyl groups selectively using milder, controlled base conditions .

High-Temperature Phase-Transfer Catalysis

Thanks to its high thermal stability (melting point >235 °C) and unique aromatic-cationic structure, PTMAC is highly effective as a phase-transfer catalyst in high-temperature nucleophilic substitutions and alkaline depolymerization processes, where aliphatic quaternary salts might undergo premature thermal degradation .

Application Fit Matrix

Application
Selection Property
Validation Focus
Aluminum electrodeposition & battery research
Ionic conductivity profile
Activation energy and LiCl solubility
Selective O‑methylation of phenolic substrates
Side‑product elimination
Purity verification by LC‑MS
MAZ zeolite synthesis with controlled morphology
Structure‑directing template specificity
Crystallite size and morphology
Membrane transporter recognition studies
Aromatic recognition moiety
Competitive binding affinity

Physical Description

White crystalline powder; Hygroscopic; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

1

Exact Mass

171.0814771 Da

Monoisotopic Mass

171.0814771 Da

Heavy Atom Count

11

UNII

1886BWR70S

Related CAS

3426-74-2 (Parent)

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal]

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Acute Toxic

Acute Toxic

Other CAS

138-24-9

General Manufacturing Information

Benzenaminium, N,N,N-trimethyl-, chloride (1:1): ACTIVE

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